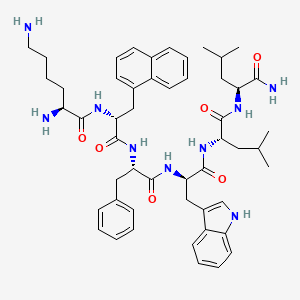
149146-12-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 149146-12-3 is known as Secretoneurin (mouse, rat) trifluoroacetate salt . It is a neuropeptide generated in brain, adrenal medulla, and other endocrine tissues by proteolytic processing of secretogranin II (chromogranin C) . It enhances dopamine release in a concentration-dependent manner . A role in neuro-immunological processes has been proposed due to its capability to act as a chemoattractant for eosinophils and monocytes .
Molecular Structure Analysis
The molecular formula of Secretoneurin is C159H252N40O58 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of Secretoneurin is 3651.95 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 667.3±55.0 °C at 760 mmHg . The flash point is 357.4±31.5 °C .Wissenschaftliche Forschungsanwendungen
Modeling and Verification in Science
- Verification of Discrete Control Applications : Vyatkin and Hanisch (1999) discuss the verification of discrete control applications as per the international standard draft IEC 1499. This approach could be relevant for ensuring the accuracy and reliability of scientific applications involving "149146-12-3" (Vyatkin & Hanisch, 1999).
Language and Education in Science
- Language Demands in Science Education : Lee, Quinn, and Valdés (2013) explore the language demands in science education, particularly in relation to the Next Generation Science Standards. Understanding these demands is crucial for effective communication and education in scientific fields, including those involving "149146-12-3" (Lee, Quinn, & Valdés, 2013).
Science and Technology Interactions
- In-House Scientific Research in the Pharmaceutical Industry : Gambardella (1992) provides insights into how in-house scientific research enhances the ability of firms to utilize external scientific information. This concept can be applied to understand how internal research on "149146-12-3" might leverage external scientific data for innovative applications (Gambardella, 1992).
Enhancing Scientific Credibility
- Reinforcing Scientific Credibility : Vekemans (2023) discusses the need to reinforce scientific credibility in the context of various scientific breakthroughs and breakdowns. This perspective is important for maintaining trust and credibility in scientific research involving "149146-12-3" (Vekemans, 2023).
Science Research Experiences
Models and Impacts of Science Research Experiences : Krim et al. (2019) review various models and impacts of scientific research experiences. Understanding these models can provide insights into how research on "149146-12-3" is conducted and its potential impacts (Krim et al., 2019).
Thermal Hydraulic Data in Reactor Research : Abdelrazek et al. (2014) discuss the use of the RELAP5 code for simulating research reactor behavior during transients. Such methodologies could be relevant for the safety and efficiency of experiments involving "149146-12-3" (Abdelrazek et al., 2014).
Safety And Hazards
According to the safety data sheet, Secretoneurin is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving to fresh air if inhaled, washing off with soap and plenty of water if in contact with skin, flushing eyes with water if in contact with eyes, and rinsing mouth with water if swallowed .
Eigenschaften
CAS-Nummer |
149146-12-3 |
|---|---|
Produktname |
149146-12-3 |
Molekularformel |
C₁₅₉H₂₅₂N₄₀O₅₈ |
Molekulargewicht |
3651.95 |
Sequenz |
One Letter Code: TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














